Boc-4-Cyano-L-Trp-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-cyano-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-13(15(21)22)7-11-9-19-12-6-4-5-10(8-18)14(11)12/h4-6,9,13,19H,7H2,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHHRGTRCPZTA-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC(=C21)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC(=C21)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc 4 Cyano L Trp Oh and Its Precursors
Chemical Synthesis Pathways for Boc-4-Cyano-L-Trp-OH
The synthesis of this compound typically involves a multi-step process starting from readily available tryptophan derivatives. The key challenges lie in regioselectively functionalizing the indole (B1671886) ring at the C4 position and efficiently introducing the cyano moiety while preserving the L-chirality of the amino acid.
Strategies for Indole Core Functionalization at the 4-Position
Functionalization of the indole core at the C4 position is a critical step. Several strategies have been employed, often starting with pre-functionalized tryptophan precursors.
Palladium-Catalyzed Cross-Coupling: A common approach involves starting with a 4-halo-L-tryptophan derivative, such as 4-bromo-L-tryptophan or its methyl ester. This precursor can then undergo palladium-catalyzed cross-coupling reactions, for instance, with a boronic acid derivative to introduce a C4-boronate group, which can subsequently be functionalized uniurb.itresearchgate.net. Alternatively, direct C-H functionalization methods are emerging, such as palladium(II)-catalyzed C4-acetoxylation, which allows for the direct introduction of an oxygen-containing group at the C4 position acs.org.
Synthesis from 4-Cyanoindole (B94445): Another route involves building the tryptophan structure from a pre-functionalized indole, such as 4-cyanoindole. This approach may involve Mannich reactions followed by alkylation and reduction steps to construct the amino acid side chain nih.gov.
Introduction of the Cyano Moiety
The cyano group (-CN) is typically introduced via cyanation reactions.
Palladium-Catalyzed Cyanation: A widely used method for introducing the cyano group involves the palladium-catalyzed cyanation of aryl halides or triflates. For the synthesis of this compound, N-alpha-Boc-4-bromo-l-tryptophan methyl ester is a common substrate. This reaction is often performed using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, in the presence of a palladium catalyst and appropriate ligands, under mild conditions nih.govpnas.org. For example, the use of Zn(CN)₂ with a palladium catalyst like tBuXPhos Pd G3 in THF/water at 40°C overnight has been reported pnas.org.
Deborylative Cyanation: Cyanation can also be achieved through deborylative reactions, where a C4-boronate tryptophan derivative is reacted with a cyanide source like Zn(CN)₂ or CuCN in the presence of a copper catalyst uniurb.it.
Formation of the L-Tryptophan Side Chain Analogue
The synthesis pathways generally aim to preserve the natural L-configuration of tryptophan. This is often achieved by starting with enantiomerically pure L-tryptophan or its derivatives nih.govpnas.org. Asymmetric synthesis strategies, such as chiral phase-transfer catalysis or the use of chiral auxiliaries, can also be employed to establish the correct stereochemistry during the formation of the amino acid backbone thieme-connect.comthieme-connect.comacs.orgrsc.org. Enzymatic synthesis using tryptophan synthases has also been explored as an alternative route to L-4-cyanotryptophan nih.govgoogle.com.
Protection Strategies: Nα-Boc and Indole Nitrogen Protection
In peptide synthesis, amino acid functional groups must be protected to prevent unwanted side reactions.
Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common and acid-labile protecting group for the α-amino group of amino acids. It is typically introduced using Boc anhydride (B1165640) ((Boc)₂O) in the presence of a base, such as triethylamine (B128534) pnas.orgrsc.orggoogle.com. The Boc group is readily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) pnas.orgrsc.org.
Indole Nitrogen Protection: The indole nitrogen (N1) of tryptophan can also be susceptible to side reactions during peptide synthesis, particularly under acidic or oxidative conditions. While some synthetic strategies allow tryptophan to be used without indole protection bzchemicals.com, protection is often employed. Historically, formyl groups have been used for indole nitrogen protection in Boc chemistry, which can be removed during cleavage with strong acids like HF or prior to other cleavage reagents bzchemicals.comgoogle.com. Alternatively, the Boc group itself can be used to protect the indole nitrogen (Nin-Boc), offering stability and removal with TFA rsc.orggoogle.com. Other protecting groups, such as Boc-N-methyl butyric acid, have also been explored for indole nitrogen modification researchgate.net. The choice of indole protection depends on the specific synthetic strategy and the compatibility with subsequent reaction conditions.
Advanced Coupling Reactions in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acids are routinely used in Boc-based Solid-Phase Peptide Synthesis (SPPS). In this methodology, the amino acid is activated and coupled to the growing peptide chain anchored to a solid support.
Activation and Coupling: The carboxylic acid of the Boc-protected amino acid is typically activated using carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) pnas.orgbiorxiv.org. These activated amino acids are then reacted with the free N-terminus of the peptide resin.
Use of this compound: this compound, after its synthesis and purification, can be employed in SPPS. For instance, after Boc deprotection of the amino acid, the free amine can be coupled to an N-terminal protected amino acid using reagents like O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HCTU) or HATU with N,N-diisopropylethylamine (DIPEA) pnas.org. The incorporation of this modified amino acid into peptide sequences via SPPS has been demonstrated nih.gov.
Scalability and Enantioselective Approaches in Chemical Synthesis
The development of scalable and enantioselective synthetic routes is crucial for the practical application of this compound.
Scalability: Efforts are directed towards developing high-yielding and cost-effective synthetic routes that can be performed on a gram scale uniurb.itnih.govrsc.org. Optimizing reaction conditions, minimizing purification steps, and exploring more efficient catalytic systems are key to achieving scalability.
Enantioselectivity: Ensuring the L-configuration of the tryptophan derivative is paramount. This is typically achieved by starting with enantiomerically pure L-tryptophan precursors nih.govpnas.org. Alternatively, asymmetric synthesis methodologies, such as chiral phase-transfer catalysis, can be employed to generate enantiomerically enriched tryptophan derivatives thieme-connect.comthieme-connect.comacs.orgrsc.org. Enzymatic synthesis also offers a route to enantiopure L-4-cyanotryptophan nih.govgoogle.com.
Enzymatic Synthesis of 4-Cyano-L-Tryptophan
Enzymatic synthesis has emerged as a powerful strategy for producing noncanonical amino acids like 4-cyano-L-tryptophan. This approach leverages the high specificity and efficiency of enzymes, often under mild, aqueous conditions, circumventing many limitations of traditional chemical synthesis.
Directed Evolution of Tryptophan Synthase β-Subunit (TrpB) Variants
Tryptophan synthase (TrpS) is a naturally occurring enzyme complex responsible for the biosynthesis of L-tryptophan from L-serine and indole. It consists of two subunits: an α-subunit (TrpA) and a β-subunit (TrpB). While TrpB is the catalytic component for the final C-C bond formation, its activity is significantly attenuated when isolated from TrpA, as it relies on allosteric activation by the α-subunit.
Directed evolution has been instrumental in overcoming this limitation by engineering TrpB variants that function efficiently as stand-alone catalysts. These engineered variants can accept a broader range of indole analogs, including 4-cyanoindole, and catalyze their condensation with L-serine to produce the corresponding tryptophan derivatives. Researchers have focused on TrpB from thermophilic organisms, such as Thermotoga maritima (TmTrpB) and Pyrococcus furiosus (PfTrpB), due to their inherent thermostability, which is advantageous for enzyme engineering and process development nih.govnih.govnih.govacs.org.
Through iterative rounds of mutagenesis and screening, variants with significantly improved catalytic efficiency and substrate scope have been developed. For instance, mutations at key positions within the TrpB structure, such as residues corresponding to positions 30, 184, and 228 in TmTrpB, have been identified to enhance activity towards challenging substrates like 4-cyanoindole nih.govgoogle.com. These engineered enzymes can produce 4-cyano-L-tryptophan with yields substantially higher than those achievable with the wild-type enzyme nih.govacs.org.
Biocatalytic Approaches for 4-Cyanoindole to 4-Cyano-L-Tryptophan Conversion
The core biocatalytic strategy for synthesizing 4-cyano-L-tryptophan involves the direct conversion of 4-cyanoindole and L-serine, catalyzed by engineered TrpB variants. This one-step enzymatic reaction offers several advantages over chemical synthesis methods, which often require multiple steps, protection/deprotection strategies, and may involve toxic reagents or generate undesired byproducts google.comnih.gov.
The engineered TrpB variants facilitate the condensation reaction by forming an active electrophilic intermediate, an amino-acrylate, within their active site. This intermediate is then efficiently intercepted by the nucleophilic 4-cyanoindole. The enzyme's active site binds these substrates, accelerating the reaction and controlling regioselectivity acs.orggoogle.com. This biocatalytic approach can be performed in aqueous media, utilizing readily available starting materials, and typically does not require the use of protecting groups for the substrates during the enzymatic transformation nih.govacs.org.
The efficiency of this conversion has been demonstrated with specific engineered variants. For example, a variant derived from Thermotoga maritima TrpB (TmTrpB) has been shown to convert 4-cyanoindole and L-serine into 4-cyano-L-tryptophan nih.govacs.org.
Optimization of Enzymatic Reaction Conditions for Enhanced Yield
Optimization of reaction conditions is crucial for maximizing the yield and efficiency of enzymatic syntheses. For the production of 4-cyano-L-tryptophan using engineered TrpB variants, key parameters that have been optimized include temperature, enzyme loading, and reaction time.
Early efforts with wild-type TrpB from Thermotoga maritima showed low yields of 4-cyano-L-tryptophan even at elevated temperatures like 75°C nih.gov. However, directed evolution led to variants that exhibit significantly improved activity. One engineered variant demonstrated a remarkable increase in 4-cyano-L-tryptophan synthesis from 24% to 78% yield nih.govacs.org. Crucially, this variant also showed a shifted temperature profile, exhibiting high reactivity and achieving a yield of 76% at approximately 37°C nih.gov. This development allows for the production of 4-cyano-L-tryptophan under milder conditions, potentially enabling in vivo applications.
Large-scale production has also been achieved. Using an engineered variant, approximately 800 mg of 4-cyano-L-tryptophan could be synthesized from a 1-L culture at 55°C nih.gov. The optimized process often utilizes a low catalyst loading, such as 0.1 mol %, to achieve high yields nih.gov.
The following table summarizes some of the key findings regarding the performance of engineered TrpB variants in 4-cyano-L-tryptophan synthesis:
| TrpB Variant/Condition | Substrate(s) | Product | Temperature (°C) | Yield (%) | Turnover Frequency (min⁻¹) | Catalyst Loading | Citation |
| Wild-type TrpB (T. maritima) | 4-cyanoindole, L-serine | 4-CN-Trp | 75 | Low | Not specified | Not specified | nih.gov |
| Engineered TrpB (T. maritima variant) | 4-cyanoindole, L-serine | 4-CN-Trp | 75 | 78 | Not specified | Not specified | nih.gov |
| Engineered TrpB (T. maritima variant) | 4-cyanoindole, L-serine | 4-CN-Trp | 37 | 76 | 0.95 ± 0.05 | 0.1 mol % | nih.gov |
| Engineered TrpB (T. maritima variant 7w9D8*) | 4-cyanoindole, L-serine | 4-CN-Trp | 37 | High | Not specified | 0.02 mol % | google.com |
Note: Yields are reported as averages of replicates where specified. Turnover frequency is reported for the final engineered variant at 37°C.
These advancements in enzymatic synthesis provide a robust platform for the production of 4-cyano-L-tryptophan, paving the way for its broader application and subsequent derivatization into compounds like this compound.
Strategies for Site Specific Incorporation of 4 Cyano L Tryptophan into Macromolecules
Genetic Code Expansion for In Vivo Protein Labeling
Genetic code expansion leverages the cellular machinery of protein synthesis to insert ncAAs at specific sites dictated by the genetic code. This is achieved by co-opting or engineering components of the translation apparatus.
Nonsense suppression is a foundational technique for introducing ncAAs into proteins in vivo. This method relies on the cellular system's ability to misread a stop codon, such as the amber codon (TAG), as a sense codon. A specialized tRNA, charged with the desired ncAA, is engineered to recognize this stop codon. When the ribosome encounters a TAG codon in the mRNA, the engineered aminoacyl-tRNA synthetase (aaRS) delivers the ncAA-charged tRNA, leading to the insertion of the ncAA at that specific position, thereby suppressing the premature termination of translation. For 4-CN-Trp, this involves developing an aaRS/tRNA pair that can efficiently and selectively aminoacylate a tRNA with 4-CN-Trp and direct its incorporation at TAG sites within the cellular environment. This technique allows for the creation of proteins with precisely placed cyano-tryptophan residues, enabling studies on its impact on protein folding, ligand binding, or spectroscopic properties.
A more sophisticated approach involves the engineering of entirely orthogonal aaRS and tRNA pairs. Orthogonality ensures that the engineered aaRS/tRNA system does not interfere with the endogenous protein synthesis machinery. This typically involves selecting or evolving an aaRS from a different organism or modifying an existing one to recognize a specific tRNA, while simultaneously engineering the tRNA to be recognized exclusively by the engineered aaRS. This engineered aaRS is then trained to specifically aminoacylate its cognate tRNA with 4-CN-Trp. The resulting orthogonal pair can then be introduced into a host organism, along with a gene of interest containing a unique codon (often an amber codon) at the desired site. Upon expression, the engineered aaRS charges the orthogonal tRNA with 4-CN-Trp, which is then incorporated into the nascent polypeptide chain at the specified codon, effectively expanding the genetic code. This method offers high specificity and efficiency for incorporating 4-CN-Trp.
The genetic code expansion strategies for incorporating 4-CN-Trp have been successfully applied across a range of biological systems. In Escherichia coli (E. coli), these methods have been widely utilized to produce proteins with site-specific modifications, facilitating fundamental research and biotechnological applications. Xenopus laevis oocytes serve as a robust system for studying protein synthesis and post-translational modifications, and have been employed to demonstrate the efficient incorporation of ncAAs, including tryptophan analogs like 4-CN-Trp, into secreted or intracellular proteins. Furthermore, the application extends to various eukaryotic cell lines, such as mammalian cells, where genetic code expansion allows for the production of modified proteins in a more physiologically relevant context. This enables the investigation of how 4-CN-Trp affects protein function, protein-protein interactions, and cellular processes within complex biological environments.
Cell-Free Protein Synthesis (CFPS) for Modified Protein Production
Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo expression systems for producing proteins, particularly those incorporating ncAAs. CFPS utilizes cellular extracts or reconstituted systems that contain the necessary components for transcription and translation, but without intact cells.
CFPS presents several key advantages for the incorporation of ncAAs like 4-CN-Trp. Firstly, it bypasses the cellular uptake and toxicity issues that can arise when supplying ncAAs to living cells. Secondly, the absence of cellular regulation and competition from endogenous amino acids allows for higher incorporation efficiencies. CFPS systems can be readily manipulated, allowing for the direct addition of specific ncAAs and the necessary enzymatic machinery (e.g., engineered aaRS/tRNA pairs) to the reaction mixture. This direct control facilitates optimization of incorporation rates and yields, making it an efficient method for producing modified proteins for research or therapeutic purposes.
In CFPS, the aminoacylation of the tRNA with 4-CN-Trp is a critical step. This can be achieved using either cognate aaRS enzymes, which may be wild-type or engineered, or through the use of ribozymes like Flexizymes. Engineered aaRS systems, similar to those used in vivo, can be employed to specifically charge a tRNA with 4-CN-Trp. Alternatively, Flexizymes are a class of artificial enzymes that can aminoacylate a broad range of tRNAs with various amino acids, including ncAAs, without the need for specific aaRS development. By providing the appropriate Flexizyme, tRNA, and 4-CN-Trp to the CFPS reaction, researchers can achieve efficient and site-specific incorporation of the cyano-tryptophan residue into the synthesized protein.
Enhancement of Incorporation Efficiency in CFPS Systems
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for producing unnatural proteins by enabling the site-specific incorporation of UAAs. These systems offer significant advantages over traditional cellular expression methods, including higher utilization efficiency of UAAs, greater flexibility in reaction conditions, enhanced tolerance to toxic components, and reduced production cycles, ultimately leading to higher protein yields nih.govfrontiersin.org. The absence of cellular membranes and growth limitations allows for the direct addition of UAAs and their corresponding aminoacyl-tRNAs to the reaction mixture, thereby overcoming cellular barriers to incorporation nih.gov.
Enhancing the efficiency of UAA incorporation in CFPS involves several approaches. These include engineering translation factors such as elongation factor Tu (EF-Tu), ribosomes, and aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to improve their recognition and charging of UAAs frontiersin.org. Furthermore, in vitro aminoacylation methods, such as those employing flexizymes, provide versatile and efficient means to synthesize aminoacyl-tRNAs with a broad range of novel UAAs, expanding the repertoire of amino acids that can be incorporated frontiersin.org. While specific optimization data for Boc-4-Cyano-L-Trp-OH in CFPS is not exhaustively detailed, the general principles of enhancing UAA incorporation efficiency are directly applicable to this fluorescent amino acid rsc.org.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) remains a cornerstone for the preparation of peptides, including those containing modified amino acids like 4-CN-Trp. The strategy involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
Microwave-Assisted SPPS for 4-Cyano-L-Tryptophan Containing Peptides
Microwave-assisted SPPS significantly accelerates peptide synthesis by reducing reaction times and improving coupling efficiencies. The application of microwave irradiation can lead to faster and more complete reactions compared to conventional heating methods pnas.org. Although specific studies detailing microwave-assisted SPPS exclusively for this compound are not extensively documented in the provided literature, the general benefits of this technique are well-established for incorporating various tryptophan analogs and other modified amino acids pnas.org. Therefore, it is a highly probable and efficient method for synthesizing peptides containing 4-CN-Trp.
Considerations for Coupling and Deprotection of this compound in SPPS
The successful incorporation of this compound in SPPS requires careful consideration of coupling and deprotection steps. The Boc protecting group on the alpha-amino function is typically removed using acidic conditions, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which liberates the free amine for subsequent coupling nih.gov. Coupling of the protected amino acid to the resin-bound peptide chain is usually achieved using standard peptide coupling reagents, such as O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HCTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) nih.gov. The stability of the cyano group under these acidic and coupling conditions is a critical factor to ensure its integrity throughout the synthesis.
Selective Pressure Incorporation (SPI) in Auxotrophic Hosts
Selective Pressure Incorporation (SPI) is a powerful strategy for introducing UAAs into proteins within living organisms, such as E. coli. This method typically involves creating an auxotrophic host strain that relies on an external supply of a specific amino acid, and then genetically engineering the host to incorporate a UAA in place of a natural amino acid. This is often achieved by employing an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that specifically recognizes and charges the UAA, directing its incorporation into proteins at designated sites, commonly via amber codon suppression (TAG) addgene.orgaddgene.orgaddgene.orgresearchgate.net. Research has demonstrated the successful recognition and incorporation of 4-CN-Trp into proteins in E. coli using such engineered systems researchgate.net.
Post-Translational Modification Strategies for 4-Cyano-L-Tryptophan Integration into Large Proteins
Beyond direct genetic encoding, post-translational modification (PTM) strategies offer an alternative route for introducing UAAs like 4-CN-Trp into large proteins. These methods involve chemically modifying a pre-synthesized protein to attach the UAA at specific, pre-determined sites. PTM approaches have been successfully demonstrated for the incorporation of 4-CN-Trp into large protein systems, providing a versatile means to label proteins with this fluorescent probe rsc.org. This approach bypasses the need for engineered cellular machinery for direct genetic incorporation, offering flexibility in targeting specific proteins and sites.
Data Tables
Table 1: Photophysical Properties of 4-Cyano-L-Tryptophan
| Property | Value | Reference |
| Fluorescence Quantum Yield | >0.8 | rsc.org |
| Fluorescence Lifetime | >13 ns | rsc.org |
Table 2: Protein Expression Yields of 4-CN-Trp Labeled Proteins
| Protein/Mutant | Yield (mg/L of cell culture) | Reference |
| FKBP12 with 4-CN-Trp | 63 | biorxiv.org |
| MBP with 4-CN-Trp | 10-20 | biorxiv.org |
| hPXR-LBD with 4-CN-Trp | 7-10 | biorxiv.org |
| Wild-type hPXR-LBD | 30 | biorxiv.org |
Compound List
this compound (N-Boc-4-cyano-L-tryptophan)
4-Cyano-L-Tryptophan (4-CN-Trp)
4-bromo-L-tryptophan
N-alpha-Boc-4-bromo-l-tryptophan methyl ester
N-alpha-Boc-4-cyano-l-tryptophan methyl ester
Tryptophan (Trp)
6-Cyano-L-Tryptophan (6CN-Trp)
7-Cyano-L-Tryptophan (7CN-Trp)
4-cyano-indole (4CNI)
Advanced Spectroscopic Applications of 4 Cyano L Tryptophan
Fluorescence Spectroscopy in Structural and Functional Biology
Fluorescence spectroscopy offers unparalleled sensitivity and resolution for investigating the structure, dynamics, and function of biomolecules. 4-CN-Trp serves as an intrinsic, site-specific fluorescent probe, minimizing perturbation to the biological system compared to larger extrinsic labels nih.govresearchgate.netnih.govrsc.org. Its properties allow for detailed studies across various biological contexts.
Intrinsic Fluorescence Properties of 4-Cyano-L-Tryptophan as a Probe
The intrinsic fluorescence of 4-CN-Trp is characterized by its emission in the blue region of the visible spectrum, a significantly higher quantum yield, and a fluorescence lifetime that is sensitive to its microenvironment.
Emission Wavelength Shifts and Quantum Yield Sensitivity to Environment (Solvatochromism)
4-CN-Trp exhibits fluorescence emission typically peaking between 405 nm and 430 nm, a notable red-shift compared to the emission maximum of native tryptophan (around 345 nm) researchgate.netrsc.orgnih.gov. This spectral shift is advantageous as it allows for the selective excitation of 4-CN-Trp in the presence of endogenous tryptophan residues, facilitating site-specific measurements nih.govbiorxiv.org.
A key characteristic of 4-CN-Trp is its high fluorescence quantum yield (QY), often reported to be greater than 0.8 in aqueous solutions, which is substantially higher than the QY of native tryptophan (less than 0.2) nih.govresearchgate.netnih.govrsc.orgnih.govacs.org. This enhanced brightness contributes to improved signal-to-noise ratios in spectroscopic measurements.
Furthermore, the fluorescence emission of 4-CN-Trp is sensitive to the polarity of its surrounding environment, a phenomenon known as solvatochromism nih.govacs.orgpnas.orgrsc.org. The emission maximum shifts depending on the solvent polarity, for instance, moving from 382 nm in nonpolar tetrahydrofuran (B95107) (THF) to 419 nm in polar water pnas.org. This sensitivity allows 4-CN-Trp to act as a reporter for local environmental changes within proteins, such as variations in polarity and hydrogen bonding interactions acs.orgrsc.org. The electron-withdrawing nature of the cyano group is central to these solvatochromic properties nih.govrsc.org.
| Environment/Solvent | Emission Maximum (nm) | Quantum Yield (QY) | Citation(s) |
| Aqueous Solution/Buffer | 405-430 | >0.8 | researchgate.netnih.govrsc.orgnih.gov |
| Phosphate Buffer (pH 6.86) | 430 | 0.68 | nih.gov |
| Tetrahydrofuran (THF) | 382 | - | pnas.org |
| Water | 419 | - | pnas.org |
| Native Tryptophan (Aqueous) | 345 | <0.2 | nih.govresearchgate.netnih.gov |
Fluorescence Lifetime Analysis in Different Media
In addition to its spectral properties, 4-CN-Trp possesses a long fluorescence lifetime, typically around 13 ns, which is significantly longer than the complex, multi-exponential decay kinetics of native tryptophan nih.govresearchgate.netnih.gov. This extended lifetime is beneficial for time-resolved fluorescence techniques, including fluorescence lifetime imaging microscopy (FLIM), which can provide enhanced contrast and information about the probe's environment biorxiv.org.
The fluorescence lifetime of 4-CN-Trp can also be modulated by its local environment, offering another dimension for probing molecular interactions and dynamics rsc.orgresearchgate.net. For example, in studies involving peptides, a peptide incorporating both 4-CN-Trp and native Trp exhibited a much faster fluorescence decay (5.6 ns) compared to a peptide with only 4-CN-Trp (12.8 ns). This difference indicates dynamic conformational changes that facilitate photo-induced electron transfer (PET) between the two residues nih.govbiorxiv.org.
| Sample / Medium | Fluorescence Lifetime (ns) | Citation(s) |
| 4-CN-Trp (aqueous) | ~13 | nih.govresearchgate.netnih.gov |
| 4CN-Trp*-Gly (aqueous) | 13.7 | researchgate.net |
| 4CN-Trp-(GS)4-Phe (peptide) | 12.8 | biorxiv.org |
| 4CN-Trp-(GS)4-Trp (peptide) | 5.6 | biorxiv.org |
| 4CN-Trp in water (with a short component) | ~13.6 (predominant) | researchgate.net |
| 4CN-Trp in water (with a short component) | ~1.8 (minor, ~5%) | researchgate.net |
Applications in Ligand-Binding Studies and Affinity Determination
The inherent brightness and environmental sensitivity of 4-CN-Trp make it highly suitable for quantitative studies of ligand binding and the determination of binding affinities, even at subnanomolar levels nih.govrsc.orgfunctmaterials.org.ua. Changes in the fluorescence intensity or spectrum of 4-CN-Trp upon ligand binding can directly report on the interaction and alterations in the local chemical environment biorxiv.orgnih.gov.
When 4-CN-Trp is incorporated into proteins that contain multiple native tryptophan residues, fluorescence quenching experiments can be employed. These experiments help to elucidate the proximity of specific tryptophan residues to the binding site of aromatic ligands, providing insights into the binding interface nih.govrsc.orgsquarespace.com. For instance, 4-CN-Trp has been instrumental in measuring subnanomolar ligand binding affinities, as demonstrated in studies involving the interaction between rapamycin (B549165) and FKBP12 nih.govrsc.orgfunctmaterials.org.ua. Additionally, it has been used to investigate the binding modes of ligands to bovine serum albumin (BSA) researchgate.net.
Probing Protein Conformational Dynamics and Folding
The fluorescence properties of 4-CN-Trp are finely tuned by its local environment, making it an excellent reporter for protein structural dynamics and conformational changes acs.orgrsc.org. Its sensitivity to electrostatics and hydrogen bonding allows it to report on subtle changes occurring within the protein interior.
Crucially, 4-CN-Trp can function as part of efficient Förster Resonance Energy Transfer (FRET) and Photo-Induced Electron Transfer (PET) pairs when co-located with native tryptophan residues biorxiv.orgnih.govbiorxiv.org. By monitoring the energy or electron transfer efficiency between these residues, researchers can study protein conformational dynamics, folding pathways, and unfolding processes nih.govbiorxiv.orgbiorxiv.org. The distinct spectral characteristics of 4-CN-Trp relative to Trp enable selective excitation and detection, which is essential for accurate FRET/PET measurements biorxiv.orgnih.gov. Its utility extends to studying protein folding and denaturation, where its environmental sensitivity can track changes in protein structure nih.gov.
Investigation of Peptide-Membrane Interactions and Membrane Insertion
4-CN-Trp has proven to be a valuable tool for studying the complex interactions between peptides and biological membranes nih.govpnas.orgresearchgate.netresearchgate.net. It can be incorporated into peptides to quantify their binding constants to membranes, providing kinetic and thermodynamic data nih.govpnas.orgresearchgate.netresearchgate.net.
As a FRET donor, 4-CN-Trp can be paired with membrane-intercalating fluorescent dyes, such as DiO. This FRET system allows for the investigation of peptide binding kinetics and thermodynamics to model membranes, offering a sensitive method to monitor these events nih.govresearchgate.net. When a peptide labeled with 4-CN-Trp interacts with a cell membrane, its fluorescence emission intensity and wavelength can change. These alterations reflect the shift from an aqueous environment to the more viscous and less polar membrane milieu, enabling the monitoring of peptide insertion or binding researchgate.net. For example, the incorporation of 4-CN-Trp into the pH-responsive peptide pHLIP was instrumental in studying its interactions with both model and cellular membranes nih.gov.
Compound List
Boc-4-Cyano-L-Trp-OH
4-Cyano-L-Tryptophan (4-CN-Trp)
Tryptophan (Trp)
4-Cyanoindole (B94445) (4CNI)
Fmoc-protected L-4-cyanotryptophan
pHLIP peptide
Rapamycin
FKBP12
3,3'-dioctadecyloxacarbocyanine perchlorate (B79767) (DiO)
N-acetyl-L-tryptophanamide (NATA)
4-cyanoindole-3-acetic acid (4CNI-3AA)
N-alpha-Boc-4-cyano-l-tryptophan methyl ester
Förster Resonance Energy Transfer (FRET) and Photo-induced Electron Transfer (PET) Studies with 4-Cyano-L-Tryptophan Pairs
4-Cyano-L-Tryptophan serves as an effective component in FRET and PET studies, particularly when paired with tryptophan itself. The absorption spectrum of tryptophan exhibits significant overlap with the emission spectrum of 4-CN-Trp, enabling tryptophan to act as a FRET donor to 4-CN-Trp nih.govrsc.org. Conversely, depending on the excitation wavelength, tryptophan can also quench the fluorescence of 4-CN-Trp via photo-induced electron transfer (PET) nih.govrsc.org. This dual capability allows for the investigation of proximity and conformational changes within peptides and proteins.
Research has demonstrated that tryptophan and 4-CN-Trp can form a dual FRET/PET pair, with a Förster distance (R₀) of approximately 24.6 Å for the FRET interaction nih.gov. This pair has been utilized to study various biological phenomena, including the end-to-end collision rate of peptides, protein-ligand interactions, and protease activity nih.govrsc.org. The ability to selectively excite either tryptophan or 4-CN-Trp by choosing appropriate excitation wavelengths (e.g., 270 nm for selective excitation of Trp, and 310-360 nm for selective excitation of 4-CN-Trp) enhances the precision of these measurements nih.gov.
Furthermore, 4-CN-Trp itself has been incorporated into peptides to study interactions with membranes. For instance, a FRET pair consisting of L-4-CN-Trp (donor) and DiO (acceptor, a universal membrane stain) was employed to assess peptide-membrane interactions, with a calculated R₀ of approximately 62 Å nih.gov.
Modulating Optical Properties of Fluorescent Proteins (e.g., GFP)
The incorporation of 4-CN-Trp into proteins offers a method to tune their optical properties. Studies have shown that introducing 4-CN-Trp into a green fluorescent protein (GFP) variant at a specific position (e.g., position 66) can modify its photophysical characteristics, including its absorption and emission wavelengths rsc.org. This capability opens avenues for creating novel fluorescent protein constructs with tailored spectral properties for advanced imaging and sensing applications. The high fluorescence quantum yield (>0.8) and long fluorescence lifetime (>13 ns) of 4-CN-Trp contribute to its utility in these applications rsc.orgnih.gov.
Infrared (IR) Spectroscopy for Local Structural Information
The nitrile group (-C≡N) in 4-CN-Trp provides a unique vibrational handle that is sensitive to its local environment, making it an excellent probe for infrared spectroscopy.
4-Cyano-L-Tryptophan as a Dual Infrared and Fluorescence Spectroscopic Label
4-CN-Trp is recognized as a dual-label, offering both fluorescence and infrared spectroscopic capabilities rsc.org. Its fluorescence properties allow for tracking and imaging, while its nitrile stretch vibration provides complementary information about the local environment. The nitrile absorption occurs in a spectral region (2200-2300 cm⁻¹) that is relatively free from the vibrations of native biomolecules, minimizing spectral congestion nih.gov. This dual nature allows researchers to obtain structural and dynamic information using different spectroscopic techniques from a single probe. The vibrational lifetime of the nitrile group, on the picosecond timescale, is distinct from the nanosecond fluorescence lifetime, further enabling complementary measurements rsc.org.
Nitrile Stretch Absorption for Probing Electrostatics and Hydrogen Bonding
The frequency of the nitrile stretch vibration in 4-CN-Trp is highly sensitive to its local environment, particularly to electrostatic interactions and hydrogen bonding rsc.organnualreviews.orgnih.gov. Studies have shown that the nitrile stretch absorption can report on changes in electrostatics and hydrogen bond (HB) interactions rsc.orgnih.gov. The sensitivity of the nitrile frequency to electric fields, known as the vibrational Stark effect, allows it to act as a reporter of local electric fields within proteins annualreviews.orgnih.gov.
Research indicates that while the nitrile stretch frequency is sensitive to electric fields, it is also influenced by hydrogen bonding, which can complicate direct interpretation of the frequency solely as an electric field reporter annualreviews.orgresearchgate.netresearchgate.net. However, by combining experimental data with molecular dynamics simulations, the hydrogen bonding status of the nitrile moiety can be elucidated, and methods have been developed to differentiate between aqueous and non-aqueous hydrogen-bonding partners nih.govresearchgate.net. The correlation between the fluorophore's emission and electrostatic forces on the nitrile bond is attributed to the presence of the cyano-indole moiety nih.gov.
2D IR Spectroscopy for Conformational and Distance Measurements within Proteins
Two-dimensional infrared (2D IR) spectroscopy offers enhanced resolution and sensitivity for probing molecular dynamics and structure, and 4-CN-Trp is well-suited for this technique nsf.govresearchgate.net. The nitrile group's vibrational lifetime, on the picosecond timescale, is compatible with the time scales probed by 2D IR spectroscopy rsc.org.
A key application of 2D IR spectroscopy with nitrile-labeled amino acids is the measurement of distances within proteins. For example, in a model peptide containing two cyano-labeled tryptophan residues (Trp₅CN–Gly–Phe₄CN), vibrational coupling between the cyano groups was observed and quantified using 2D IR spectroscopy. The coupling strength of 1.4 cm⁻¹ allowed for the calculation of a distance of approximately 13 Å between the two probes via transition dipole coupling nih.gov. This demonstrates the potential of using 4-CN-Trp (or its isomers) as paired labels for precise distance measurements within biomolecular systems. The analysis of 2D IR spectra, including diagonal and off-diagonal peaks, can reveal information about vibrational coupling, anharmonicity, and the dynamics of interconversion between states nsf.govnih.gov.
Structural and Functional Insights from 4 Cyano L Tryptophan Incorporations
Protein Engineering and Design with Novel Functionalities
Site-Selective Functionalization of Proteins using 4-Cyano-L-Tryptophanresearchgate.netnih.gov
4-Cyano-L-tryptophan serves as a valuable tool for site-selective protein functionalization, primarily due to its inherent fluorescence and its minimal structural deviation from tryptophan. This allows for the introduction of a fluorescent reporter at specific locations within a protein, facilitating various analytical techniques.
Enhanced Fluorescence Properties: 4-CN-Trp exhibits bright fluorescence in the visible range, with an intensity comparable to that of 7-hydroxy-coumarin biorxiv.orgnih.gov. Its absorption maximum is distinct from native tryptophan, allowing for selective excitation of its fluorescence biorxiv.orgresearchgate.net. This characteristic is crucial for distinguishing the incorporated probe from endogenous tryptophan signals.
Probing Protein-Ligand Interactions: The intense fluorescence of 4-CN-Trp enables sensitive measurements of protein-ligand binding affinities, even at subnanomolar concentrations biorxiv.orgnih.gov. For instance, it has been used to study the complex between rapamycin (B549165) and the peptidyl-prolyl isomerase FKBP12 by incorporating 4-CN-Trp into the ligand-binding pocket biorxiv.orgnih.gov.
Mapping Binding Sites: By strategically positioning 4-CN-Trp residues at different locations within a protein that contains multiple tryptophan residues, fluorescence quenching experiments can be employed to detect the proximity of individual tryptophan residues to the binding site of aromatic ligands biorxiv.orgnih.govresearchgate.net. This provides a powerful method for mapping ligand binding interfaces.
Bioorthogonal Chemistry Applications: While the primary focus of 4-CN-Trp is its fluorescent reporting, its nitrile group can also be a site for specific chemical modifications, aligning with bioorthogonal chemistry principles, although this aspect is less emphasized in the provided literature compared to its fluorescence.
Development of Modified Peptides and Proteins with Enhanced Propertiesnih.gov
The incorporation of 4-CN-Trp not only aids in functionalization but also contributes to the development of peptides and proteins with enhanced or altered properties, particularly in their photophysical characteristics.
Fluorescence Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET): 4-CN-Trp can act as a Förster Resonance Energy Transfer (FRET) donor to other fluorophores, and it can also participate in Photoinduced Electron Transfer (PET) with tryptophan residues. This dual capability allows for the study of molecular interactions and conformational changes through FRET and PET mechanisms nih.govnih.gov. The distinct absorption and emission spectra of 4-CN-Trp compared to Trp facilitate its use in these studies researchgate.netnih.gov.
Environmental Sensitivity: The fluorescence properties of 4-CN-Trp, such as its emission maximum, are sensitive to the local environment, including polarity and hydrogen-bonding capacity researchgate.netrsc.org. This sensitivity can be exploited to probe the local electric fields within proteins, offering a means to study protein electrostatics at the residue level rsc.org.
Improved Photophysical Characteristics: Compared to native tryptophan, 4-CN-Trp generally exhibits a higher fluorescence quantum yield (QY), a longer fluorescence lifetime, and improved photostability nih.govrsc.orgrsc.org. For example, its QY can be greater than 0.8, and its fluorescence lifetime can be around 13.7 ns nih.govrsc.org. These enhanced properties make it a more robust and sensitive reporter molecule.
Peptide-Membrane Interactions: 4-CN-Trp has been used to measure peptide-membrane binding constants, demonstrating its utility in studying the behavior of modified peptides in complex environments rsc.org.
Table 1: Photophysical Properties of 4-Cyano-L-Tryptophan
| Property | Value | Reference |
| Fluorescence Emission | Visible range, rivalling 7-hydroxy-coumarin | biorxiv.orgnih.gov |
| Absorption Maximum | ~320 nm | researchgate.net |
| Emission Maximum | ~425 nm (in water) | researchgate.net |
| Fluorescence Quantum Yield (QY) | >0.8 | nih.govrsc.org |
| Fluorescence Lifetime | ~13.7 ns | nih.govrsc.org |
| Photostability | Good | nih.gov |
| Environmental Sensitivity | Sensitive to polarity and H-bonding | researchgate.netrsc.org |
Table 2: Applications of 4-Cyano-L-Tryptophan in Protein Studies
| Application Area | Specific Use / Finding | Reference |
| Protein-Ligand Binding | Measurement of subnanomolar ligand binding affinities (e.g., rapamycin-FKBP12 complex) biorxiv.orgnih.gov. Mapping binding interfaces via fluorescence quenching experiments biorxiv.orgnih.govresearchgate.net. | biorxiv.orgnih.govresearchgate.net |
| Protein Structure/Dynamics | Probing local electric fields within proteins via fluorescence solvatochromism rsc.org. Studying peptide-membrane interactions by measuring binding constants rsc.org. | rsc.orgrsc.org |
| Fluorescence Resonance Energy Transfer (FRET) | Acts as a FRET donor, enabling studies of molecular interactions and conformational changes nih.govnih.gov. | nih.govnih.gov |
| Site-Specific Labeling | Introduction of a bright, spectrally distinct fluorescent tag at specific protein sites biorxiv.orgnih.govresearchgate.net. Enables selective excitation independent of native tryptophan biorxiv.orgresearchgate.net. | biorxiv.orgnih.govresearchgate.net |
| Structural Integrity | Near-complete structural conservation observed in crystal structures when replacing native tryptophan residues biorxiv.orgresearchgate.net. | biorxiv.orgresearchgate.net |
Computational Methodologies Applied to 4 Cyanoindole and Its Amino Acid Derivatives
Molecular Dynamics (MD) Simulations
MD simulations offer a lens into the dynamic nature of molecules, tracking the movements of atoms and molecules over time. This approach is particularly valuable for studying how 4-cyanoindole-based amino acids interact with their environment, such as within a complex protein structure.
MD simulations are instrumental in elucidating the complex network of noncovalent interactions that govern molecular recognition and assembly. nih.gov For amino acid derivatives like 4-cyanotryptophan, understanding these interactions is crucial to predicting their behavior in biological systems. Simulations can model how the cyano group and the indole (B1671886) ring engage in hydrogen bonding, C–H⋯π, and lone pair⋯π interactions. nih.gov These non-covalent forces are fundamental to a wide range of chemical and biochemical processes, including protein-ligand binding. nih.govresearchgate.net
By running simulations lasting nanoseconds, researchers can observe the formation and breaking of hydrogen bonds between the amino acid analogue and surrounding water molecules or protein residues. researchgate.net The analysis of these simulations can reveal key residues involved in binding and the stability of the resulting complexes. researchgate.net Methods such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to assess the free energy landscape of these interactions. researchgate.net Such computational approaches have become a cornerstone in exploring the molecular events that define the binding of small molecules to their biological targets. researchgate.net
The local electric fields within a protein's active site play a critical role in enzymatic catalysis and molecular recognition. nih.govchemrxiv.org The nitrile (C≡N) group of 4-cyanoindole (B94445) and its derivatives serves as an excellent vibrational probe for these fields due to the vibrational Stark effect, where the C≡N stretching frequency shifts in proportion to the magnitude of the local electric field. nih.gov
MD simulations are used to generate electrostatic potential maps of the protein environment. nih.gov These maps can then be converted into electric field maps, allowing for the quantification of the field's magnitude and direction projected onto the reactive bond of interest. nih.govnih.gov This computational approach enables the analysis of the temporal evolution of the electric field exerted at an active site throughout a simulation. nih.gov Studies have shown that enzymes can harness these local electric fields to enhance electrostatic catalysis. nih.gov By simulating how the fields generated by the protein scaffold interact with the cyano probe, researchers can gain insight into the electrostatic mechanisms that drive protein function and reactivity. nih.govchemrxiv.org
Comparative Analysis with Other Tryptophan Analogs and Non Canonical Amino Acids
Comparison of Photophysical and Spectroscopic Advantages of 4-Cyano-L-Tryptophan
4-CN-Trp offers significant advantages over canonical tryptophan and other tryptophan analogs due to its unique electronic structure imparted by the cyano group at the 4-position of the indole (B1671886) ring. This modification leads to distinct absorption and emission properties, making it a powerful tool for various spectroscopic applications.
The introduction of a cyano group onto the indole ring of tryptophan results in a substantial red shift in both absorption and emission spectra compared to canonical tryptophan. For instance, while tryptophan typically emits around 345 nm, 4-CN-Trp exhibits an emission maximum around 430 nm in aqueous solutions functmaterials.org.ua. This red shift is advantageous for selective excitation and reduces overlap with the fluorescence of endogenous tryptophan residues.
Furthermore, 4-CN-Trp demonstrates significantly enhanced fluorescence quantum yields (QY) and longer fluorescence lifetimes compared to canonical tryptophan. Studies report QYs for 4-CN-Trp to be greater than 0.8, and fluorescence lifetimes around 13.7 ns nih.govpnas.orgpnas.org. In contrast, canonical tryptophan in water has a QY of approximately 0.14 and lifetimes typically in the nanosecond range, often exhibiting multiexponential decays attributed to environmental factors and different rotameric states case.eduacs.org. Other cyanotryptophan isomers, such as 5-CN-Trp, 6-CN-Trp, and 7-CN-Trp, also exhibit red-shifted spectra and improved fluorescence properties compared to tryptophan, but 4-CN-Trp often stands out for its bright emission in the visible range and good photostability researchgate.netbiorxiv.orgbiorxiv.org. The fluorescence of 4-CN-Trp is also noted for its relative insensitivity to the polarity and hydrogen-bonding capacity of its environment, unlike many other indole derivatives pnas.orgbiorxiv.org.
| Amino Acid Analog | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (QY) | Fluorescence Lifetime (ns) | Notes |
| Canonical Tryptophan (Trp) | ~280 | ~345 | ~0.14 (in water) | ~2-3 (average) | Sensitive to environment; UV emission; lower photostability case.eduacs.org |
| 4-Cyano-L-Tryptophan (4-CN-Trp) | ~305-325 | ~405-430 | >0.8 | ~13.7 | Red-shifted spectra; bright visible fluorescence; good photostability; less sensitive to environment functmaterials.org.uanih.govpnas.orgbiorxiv.org |
| 5-Cyano-L-Tryptophan (5-CN-Trp) | ~280-290 | ~370-390 | Variable | Variable | Red-shifted spectra compared to Trp; less studied than 4-CN-Trp researchgate.netbiorxiv.org |
| 6-Cyano-L-Tryptophan (6-CN-Trp) | ~280-290 | ~370-390 | ~0.5 (in methanol) | Variable | Increased QY compared to Trp; potential candidate pnas.org |
| 7-Cyano-L-Tryptophan (7-CN-Trp) | ~280-290 | ~370-390 | Variable | Variable | Red-shifted spectra compared to Trp; less studied than 4-CN-Trp researchgate.netbiorxiv.org |
Note: Values are approximate and can vary depending on the specific solvent, experimental conditions, and the exact derivative used.
The red-shifted absorption spectrum of 4-CN-Trp, typically peaking around 305-325 nm, allows for selective excitation of its fluorescence without exciting endogenous tryptophan residues, which absorb maximally around 280 nm functmaterials.org.uabiorxiv.org. This spectral separation is crucial for experiments involving proteins with multiple tryptophan residues or when using Förster Resonance Energy Transfer (FRET) or photo-induced electron transfer (PET) studies, where precise control over excitation is necessary nih.gov. The emission spectrum of 4-CN-Trp, falling in the blue-visible range (around 405-430 nm), further distinguishes it from the UV emission of canonical tryptophan, enabling clearer detection and multiplexed imaging pnas.orgbiorxiv.org.
Structural Mimicry and Functional Retention in Protein Contexts
A key advantage of 4-CN-Trp is its minimal size perturbation compared to canonical tryptophan. Differing by only two atoms (the nitrile group replacing a hydrogen), it is considered one of the smallest fluorescent amino acids pnas.org. This small size allows it to act as a close structural mimic of tryptophan, facilitating its incorporation into proteins with minimal disruption to protein structure and function researchgate.netbiorxiv.org. Crystal structures of proteins, such as maltose-binding protein, have demonstrated near-complete structural conservation when a native tryptophan residue is replaced by 4-CN-Trp researchgate.netbiorxiv.org. This structural mimicry is vital for maintaining the protein's native fold and biological activity, making it suitable for studying protein engineering and function in vivo.
Broader Implications for Genetic Code Expansion Technologies with Diverse Non-Canonical Amino Acids
The ability to site-specifically incorporate 4-CN-Trp into proteins using genetic code expansion (GCE) technologies has opened new avenues in protein engineering and biological research nih.govrsc.orgresearchgate.netacs.org. GCE allows for the precise placement of UAAs into proteins, enabling the introduction of novel functionalities or the study of specific biological processes. The development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs specific for 4-CN-Trp has been instrumental in this regard researchgate.netbiorxiv.orgoup.com.
The distinct fluorescent properties of 4-CN-Trp make it an ideal reporter for various applications, including live-cell microscopy, monitoring ligand binding affinities in solution, and studying protein-protein interactions researchgate.netbiorxiv.org. Its fluorescence can be sensitive to the local environment, providing information about conformational changes or binding events. Furthermore, the potential for using 4-CN-Trp in conjunction with other non-canonical amino acids, facilitated by advancements in codon reassignment (e.g., quadruplet codons), expands the possibilities for creating proteins with multiple, precisely placed, novel functionalities biorxiv.orgnih.govbiorxiv.org. This capability is crucial for developing advanced protein-based materials, therapeutics, and diagnostic tools.
Compound Name Table:
| Common Abbreviation | Full Chemical Name |
| Trp | Tryptophan |
| 4-CN-Trp | 4-Cyano-L-Tryptophan |
| 5-CN-Trp | 5-Cyano-L-Tryptophan |
| 6-CN-Trp | 6-Cyano-L-Tryptophan |
| 7-CN-Trp | 7-Cyano-L-Tryptophan |
| Boc-4-Cyano-L-Trp-OH | N-alpha-Boc-4-cyano-L-tryptophan |
Q & A
Basic: What are the recommended analytical methods to confirm the purity and structural integrity of Boc-4-Cyano-L-Trp-OH after synthesis?
To ensure purity and structural fidelity, researchers should employ a combination of thin-layer chromatography (TLC) for rapid purity assessment, high-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups. Mass spectrometry (MS) is critical for confirming molecular weight, while infrared (IR) spectroscopy can validate the presence of the cyano group (C≡N stretch ~2200 cm⁻¹). For stability testing, accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC, are recommended .
Advanced: How can researchers optimize coupling efficiency and minimize racemization when incorporating this compound into peptide chains?
Racemization during coupling can be mitigated by:
- Low-temperature protocols (0–4°C) using coupling agents like HBTU or DIC/HOBt.
- Monitoring reaction progress via Kaiser test or quantitative NMR to avoid prolonged exposure to basic conditions.
- Employing polar aprotic solvents (DMF, DCM) to stabilize intermediates.
Advanced characterization via circular dichroism (CD) spectroscopy or chiral HPLC can detect racemization. Comparative studies with Boc-L-Trp-OH derivatives can isolate steric/electronic effects of the 4-cyano substitution .
Basic: What experimental parameters are critical during Boc group deprotection in this compound?
Deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 30–60 min). Key parameters:
- Acid concentration : Excess TFA (>95%) ensures complete removal.
- Reaction time : Prolonged exposure risks side reactions (e.g., tert-butyl cation formation).
- Temperature : Room temperature (20–25°C) minimizes degradation. Post-deprotection, neutralize with cold diethyl ether and lyophilize for recovery .
Advanced: How should researchers resolve contradictions in reported solubility data for this compound across studies?
Discrepancies may arise from solvent polarity, temperature, or impurities. To address this:
- Replicate conditions : Use standardized solvents (DMF, DMSO, THF) and temperatures.
- Differential scanning calorimetry (DSC) : Quantify polymorphic forms affecting solubility.
- Comparative studies : Cross-reference with Boc-L-Trp-OH derivatives to isolate substituent effects. Publish raw data (e.g., in Supporting Information) for transparency .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
While not classified as hazardous under CLP, standard precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis/deprotection to avoid inhalation.
- Waste disposal : Segregate halogenated waste (e.g., TFA-containing solutions). Document non-reactivity with common lab reagents (e.g., oxidizers) in safety logs .
Advanced: What strategies prevent side reactions when integrating this compound into peptides with oxidation-prone residues (e.g., methionine)?
- Orthogonal protection : Use Fmoc for methionine to allow selective deprotection.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide formation.
- Post-synthesis analysis : Employ LC-MS to detect oxidation byproducts (e.g., sulfoxide formation). Compare kinetic stability against Boc-L-Trp-OH using Arrhenius plots .
Basic: How does the 4-cyano substitution on the indole ring influence this compound’s reactivity in peptide synthesis?
The electron-withdrawing cyano group reduces indole’s nucleophilicity, requiring activated coupling agents (e.g., HATU) for efficient amide bond formation. It also enhances steric hindrance, necessitating longer coupling times (2–4 hrs). Comparative NMR studies with Boc-L-Trp-OH reveal altered electronic environments (e.g., indole proton shifts) .
Advanced: How can researchers validate the absence of β-sheet aggregation when using this compound in amyloid-related peptide studies?
- Thioflavin T assays : Monitor fluorescence changes indicative of β-sheet formation.
- Transmission electron microscopy (TEM) : Visualize fibril morphology.
- Circular dichroism (CD) : Compare spectral profiles (e.g., minima at 218 nm for β-sheets). Include negative controls (e.g., scrambled sequences) to isolate residue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
